molecular formula C16H18N4O7S B1668007 Bensulfuron-methyl CAS No. 83055-99-6

Bensulfuron-methyl

Cat. No.: B1668007
CAS No.: 83055-99-6
M. Wt: 410.4 g/mol
InChI Key: XMQFTWRPUQYINF-UHFFFAOYSA-N
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Description

Bensulfuron-methyl is the methyl ester of bensulfuron . It is an acetolactate synthase inhibitor and is used as a herbicide for the control of a variety of both annual and perennial weeds in crops, particularly wheat and rice . It is not licensed for use within the UK . It is a N-sulfonylurea, a member of pyrimidines, a methyl ester, and an aromatic ether .


Synthesis Analysis

Artificial antigens for this compound (BSM) were prepared by means of a two-step procedure of the glutaraldehyde method .


Molecular Structure Analysis

The three-dimensional structures of the inclusion complexes were simulated by the molecular docking method . The docking results indicated that guest BSM could enter into the cavities of host CDs, folded, and centrally aligned inside the inclusion complexes .


Chemical Reactions Analysis

The residue behavior of this compound was investigated in primary and rotational crops and it was concluded that the residue definition for monitoring and risk assessment in plant can be proposed as this compound, by default .


Physical And Chemical Properties Analysis

This compound is moderately soluble in water, non-volatile, and moderately mobile . It would not be expected to persist in soil but could be persistent in water systems under certain conditions .

Scientific Research Applications

Residue Dynamics in Waterlogged-Land Soil

Cheng Ling (2009) studied the residue dynamics of bensulfuron-methyl in the waterlogged-land area of the Jianghan Plain. This research provided insights into the degradation patterns of this compound in various soil types, highlighting how physical and chemical properties of soil influence its degradation. It was found that organic matter, water content, temperature, and soil acidity affect this compound's degradation rates, offering a basis for environmental monitoring and soil remediation strategies (Cheng Ling, 2009).

Weed Control in Transplanted Rice

Reddy et al. (2012) assessed the efficacy of a combination of this compound and pretilachlor in controlling weeds in transplanted rice. Their findings revealed that this combination is non-toxic to the rice crop and results in higher grain yield and net returns compared to the use of butachlor. This study underscores the agricultural applications of this compound in enhancing crop yield (Reddy et al., 2012).

Rapid Degradation in Paddy Soils

Xie et al. (2004) focused on the rapid degradation of this compound in paddy soils with repeated application. The research indicated that this rapid degradation is likely due to the adaptation of soil bacteria, which utilize this compound as a carbon and energy source. This finding is crucial for understanding the environmental impact of repeated herbicide use in agricultural settings (Xie et al., 2004).

Biodegradation and Peanut Growth Promotion

Ha and Nguyen (2020) explored the biodegrading activity of this compound by Methylopila sp. DKT, a plant growth-promoting bacterial strain. They found that this strain not only degrades this compound but also promotes peanut growth, suggesting a dual benefit in agricultural applications. This research provides insights into potential methods for mitigating herbicide residues and enhancing crop production (Ha & Nguyen, 2020).

Degradation Fungi Screening

Peng Xingxing et al. (2009) isolated and identified a this compound highly effective degradation fungus strain from soil. The study explored the optimal conditions for degrading this compound, providing a potential biological preparation for reducing herbicide residues in soil. This research is significant for environmental conservation and sustainable agriculture practices (Peng Xingxing et al., 2009).

Co-metabolic Deg

radation in Laboratory ConditionsLuo et al. (2008) investigated the degradation of this compound by microorganisms under various conditions. They found that the addition of different carbon, nitrogen, and phosphorus sources can significantly enhance the degradation process. This study provides insights into the microbial degradation of this compound and highlights the potential for bioremediation strategies in contaminated environments (Luo et al., 2008).

Microbial Response to Treatment in Soil

El-Ghamry et al. (2002) conducted a study to understand the impact of this compound on soil microbial biomass and nitrogen mineralization. Their findings indicated that the herbicide application at higher rates can temporarily affect soil microbial communities, especially at the early stages of treatment. This study provides important data on the ecological impact of this compound on soil microbial health (El-Ghamry et al., 2002).

Binding Affinity and Binding Site Analysis

Ding et al. (2010) explored the binding affinity and binding site of this compound to human serum albumin using various spectroscopic and molecular modeling methods. This research contributes to the understanding of the interactions between herbicides and proteins, which is crucial for assessing the potential risks of herbicide exposure to humans (Ding et al., 2010).

Microbial Community Functional Diversity Responses

Zhang Wen-we (2014) assessed the effects of this compound on the functional diversity of soil microbial communities in a paddy soil. The study revealed that low application rates of the herbicide enhanced microbial activities, while high rates inhibited them. This research highlights the nuanced effects of herbicide application on soil health and microbial ecosystems (Zhang Wen-we, 2014).

Mechanism of Action

Target of Action

Bensulfuron-methyl primarily targets the acetolactate synthase (ALS) enzyme . ALS is a key enzyme in the biosynthetic pathway of branched amino acids in plants and microorganisms . By inhibiting this enzyme, this compound effectively controls annual weeds in the Cyperaceae family .

Mode of Action

This compound, a sulfonylurea herbicide, inhibits the ALS enzyme . This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to the cessation of cell division and plant growth . The herbicide’s interaction with its target results in the death of susceptible plants .

Biochemical Pathways

The inhibition of the ALS enzyme by this compound affects the biosynthetic pathway of branched amino acids . This disruption leads to a deficiency of these essential amino acids, causing a halt in protein synthesis and cell division . Additionally, certain bacteria can degrade this compound, involving putative hydrolase or esterase genes .

Pharmacokinetics

This compound is moderately soluble in water, non-volatile, and moderately mobile . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment.

Result of Action

The primary result of this compound’s action is the effective control of various weeds and sedges . By inhibiting the ALS enzyme, it disrupts the growth of these plants, leading to their death . It’s worth noting that some plants have developed resistance to this compound, with mutations in the als gene contributing to this resistance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Its moderate solubility and mobility suggest that it can be transported through the soil, potentially reaching groundwater . Furthermore, its persistence in water systems can be influenced by factors such as pH and temperature . It’s also important to note that the development of resistance in target plants can impact the herbicide’s efficacy .

Biochemical Analysis

Biochemical Properties

Bensulfuron-methyl plays a significant role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and cell division in target plants, leading to their eventual death. The compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the conversion of pyruvate to acetolactate, a key step in amino acid biosynthesis .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in plants. It inhibits cell division and elongation, leading to stunted growth and chlorosis. The compound also impacts cell signaling pathways by disrupting the synthesis of essential amino acids, which are vital for protein production and metabolic processes. In cucumber seedlings, this compound residue has been shown to significantly decrease biomass, chlorophyll content, net photosynthesis rate, stomatal conductance, and transpiration rate . These effects highlight the compound’s influence on cellular metabolism and overall plant health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the acetolactate synthase enzyme, leading to enzyme inhibition. This binding prevents the enzyme from catalyzing the formation of acetolactate from pyruvate, thereby blocking the biosynthesis of branched-chain amino acids. The inhibition of ALS results in the accumulation of toxic intermediates and the depletion of essential amino acids, ultimately causing cell death . Additionally, resistance to this compound has been observed in some plant species due to mutations in the ALS gene, which alter the enzyme’s binding site and reduce the herbicide’s efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature, pH, and microbial activity. Studies have shown that this compound can persist in water systems under certain conditions, although it is not highly toxic to mammals . Long-term exposure to this compound can lead to the development of resistance in target plant species, necessitating the use of alternative herbicides or integrated weed management strategies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally considered to have low toxicity to mammals. At higher doses, it can cause adverse effects such as delayed development and unspecific effects in rats . The no-observed-adverse-effect level (NOAEL) for this compound in dogs has been determined to be 19.9 mg/kg body weight per day . These findings indicate that while this compound is relatively safe at low doses, caution should be exercised at higher exposure levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its degradation by microbial enzymes. The compound is hydrolyzed and oxidized by enzymes such as hydrolases and esterases, leading to the formation of degradation products . These metabolic pathways are essential for the bioremediation of this compound-contaminated environments, as they facilitate the breakdown and removal of the herbicide from soil and water systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by plant roots and translocated to other parts of the plant, where it exerts its herbicidal effects. In paddy fields, this compound has been shown to exhibit medium to low mobility, depending on soil conditions . This mobility affects its distribution and persistence in the environment, influencing its overall efficacy and environmental impact.

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where the acetolactate synthase enzyme is located. The compound’s activity is dependent on its ability to reach and bind to the enzyme’s active site within the chloroplasts . This localization is crucial for its herbicidal action, as it ensures that this compound effectively inhibits the target enzyme and disrupts amino acid biosynthesis.

Properties

IUPAC Name

methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O7S/c1-25-12-8-13(26-2)18-15(17-12)19-16(22)20-28(23,24)9-10-6-4-5-7-11(10)14(21)27-3/h4-8H,9H2,1-3H3,(H2,17,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQFTWRPUQYINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024164
Record name Bensulfuron-methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83055-99-6
Record name Bensulfuron-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83055-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bensulfuron-methyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083055996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bensulfuron-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl)-o-toluate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl α-((4,6-dimethoxypyrimidin-2-yl)ureidosulphonyl)-o-toluate
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Record name BENSULFURON-METHYL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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